-(2,6-Dimethylphenoxy)acetone serves as a key intermediate in the synthesis of Mexiletine, a Class Ib antiarrhythmic drug used to treat and prevent abnormal heart rhythms [1]. The compound undergoes further reactions to form the final Mexiletine structure [1].
[1] CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon [Patent]. Google Patents. (1986, November 13).
[2] 1-(2,6-DIMETHYLPHENOXY)ACETONE synthesis [Webpage]. Chemical Book. Retrieved from
1-(2,6-Dimethylphenoxy)acetone is an organic compound with the molecular formula C₁₁H₁₄O₂ and a CAS number of 53012-41-2. This compound features a phenoxy group derived from 2,6-dimethylphenol, which is attached to an acetone moiety. It appears as a colorless to light yellow liquid and is characterized by its distinct aromatic properties due to the presence of the dimethylphenyl group. The compound is utilized in various chemical applications and serves as a precursor in synthetic organic chemistry.
Several synthesis methods for 1-(2,6-Dimethylphenoxy)acetone have been documented:
These methods highlight the versatility in synthesizing this compound from readily available starting materials.
1-(2,6-Dimethylphenoxy)acetone finds applications in various fields:
Several compounds share structural similarities with 1-(2,6-Dimethylphenoxy)acetone. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Dimethylphenol | C₈H₁₀O | Parent compound; serves as a precursor |
| Chloroacetone | C₃H₅ClO | Halogenated derivative; used in synthesis |
| 1-(4-Methylphenoxy)propan-2-one | C₁₁H₁₄O₂ | Similar ketonic structure; different substituents |
| 4-(2-Hydroxypropyl)phenol | C₁₁H₁₄O₂ | Contains hydroxyl group; potential for different reactivity |
The uniqueness of 1-(2,6-Dimethylphenoxy)acetone lies in its specific combination of a dimethyl-substituted phenolic group and an acetone moiety, which may confer distinct chemical reactivity and biological properties compared to these other compounds.
Irritant